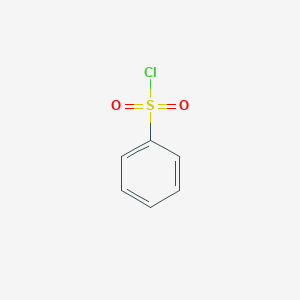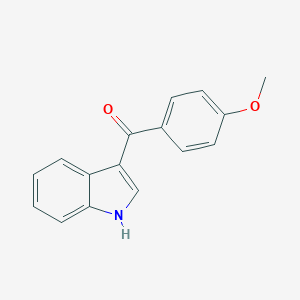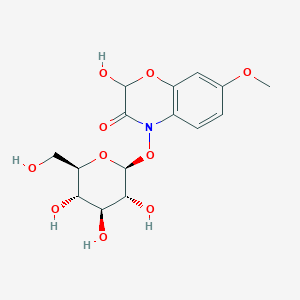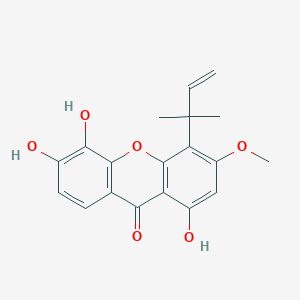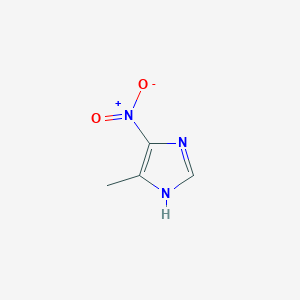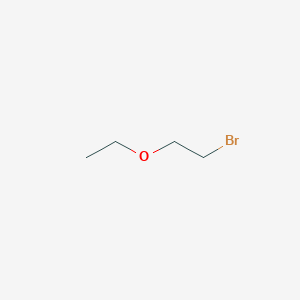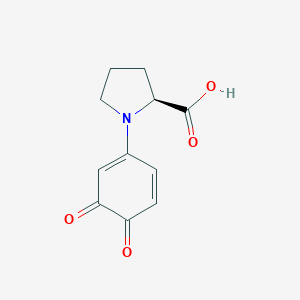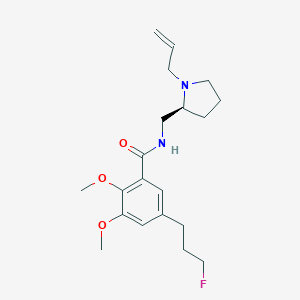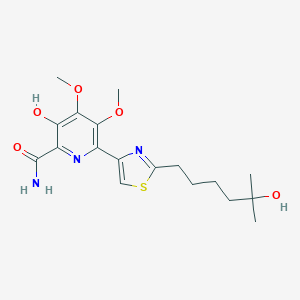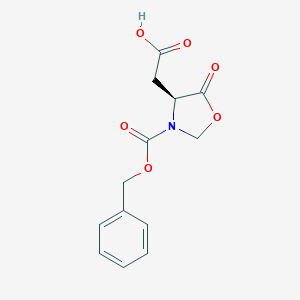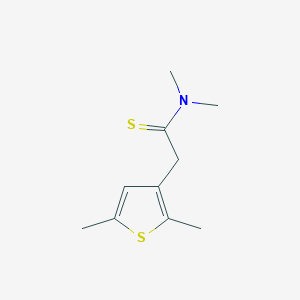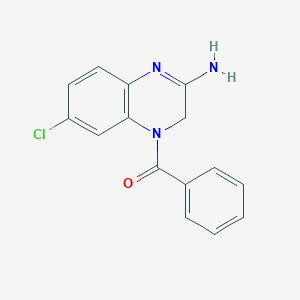
(R)-2-Methyl-4-(1H-indole-3-yl)-1-butanol
Overview
Description
Synthesis Analysis
The synthesis of related indole compounds involves various catalytic systems and reaction conditions. For example, the oxidative cyclization of amino alcohols catalyzed by a CpIr complex has been demonstrated to synthesize indole derivatives from 2-aminophenethyl alcohols, showing the versatility of iridium-catalyzed reactions in synthesizing complex indole structures (Fujita et al., 2002). Similarly, the synthesis of 1,2-Bis(2-aryl-1H-indol-3-yl)ethynes via 5-exo-digonal double cyclization reactions highlights the creativity in constructing indole-based molecules (Ishikawa et al., 2017).
Molecular Structure Analysis
The structural elucidation of indole derivatives often employs X-ray crystallography, revealing intricate details about molecular geometry and intermolecular interactions. For instance, the crystal structures of (S)-methyl 2-(4-R-phenylsulfonamido)-3-(1H-indol-3-yl)propanoate have been determined, showcasing the utility of X-ray diffraction in understanding the molecular structure of indole compounds (Li et al., 2008).
Chemical Reactions and Properties
Indole derivatives participate in a wide range of chemical reactions, highlighting their reactivity and potential for further modification. For example, the Rh/Cu-catalyzed synthesis of pyrido[2,1-a]indoles from 1-(pyridin-2-yl)-1H-indoles and γ-substituted propargyl alcohols demonstrates the complex reactions indole compounds can undergo, involving multiple C-H, C-C, and C-N bond cleavage and formation (Li et al., 2015).
Physical Properties Analysis
The physical properties of indole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. While specific data for "(R)-2-Methyl-4-(1H-indole-3-yl)-1-butanol" is not provided, the analysis of similar compounds can offer valuable insights.
Chemical Properties Analysis
Indole compounds exhibit a range of chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles. The synthesis and structural evaluation of 5-Methyl-6-acetyl substituted indole and gramine highlight the chemical versatility of indole-based structures (Kukuljan et al., 2016).
Scientific Research Applications
-
Gastrointestinal and Hepatic Pharmacology
- Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response .
- The methods of application or experimental procedures involve the metabolism of tryptophan catalyzed by intestinal microorganisms .
- The results show that indole and its derivatives have good therapeutic prospects in intestinal and liver diseases .
-
- 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures .
- The methods of application or experimental procedures involve inherently sustainable multicomponent reactions .
- The results show that 1H-indole-3-carbaldehyde and its derivatives have significant potential in the assembly of pharmaceutically interesting scaffolds .
-
- Derivatives of indole are of wide interest because of their diverse biological and clinical applications .
- The methods of application or experimental procedures involve the degradation of tryptophan in higher plants .
- The results show that indole derivatives have important pharmacological activity .
-
Multicomponent Reactions in Chemistry
- 1H-Indole-3-carbaldehyde and its derivatives are ideal precursors for the synthesis of active molecules .
- The methods of application or experimental procedures involve inherently sustainable multicomponent reactions .
- The results show that 1H-indole-3-carbaldehyde and its derivatives have significant potential in the assembly of pharmaceutically interesting scaffolds .
-
Gut-Bacteria-Derived Indole in Intestinal and Liver Diseases
- Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response .
- The methods of application or experimental procedures involve the metabolism of tryptophan catalyzed by intestinal microorganisms .
- The results show that indole and its derivatives have good therapeutic prospects in intestinal and liver diseases .
-
Pharmacological Activity of Indole Derivatives
- Derivatives of indole are of wide interest because of their diverse biological and clinical applications .
- The methods of application or experimental procedures involve the degradation of tryptophan in higher plants .
- The results show that indole derivatives have important pharmacological activity .
Safety And Hazards
Future Directions
The future directions in the field of indole derivatives are vast. They are a subject of research for new drugs that affect the central nervous system through the serotoninergic mechanism and that show multidirectional pharmacological activity . The development of new methods of synthesis of heterocycles is an active area of research .
properties
IUPAC Name |
(2R)-4-(1H-indol-3-yl)-2-methylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-10(9-15)6-7-11-8-14-13-5-3-2-4-12(11)13/h2-5,8,10,14-15H,6-7,9H2,1H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDRKMFRRDQIRV-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CNC2=CC=CC=C21)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC1=CNC2=CC=CC=C21)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Methyl-4-(1H-indole-3-yl)-1-butanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[Methyl(1,3-thiazol-2-yl)amino]ethanol](/img/structure/B43945.png)
![(6R,7R)-7-amino-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride](/img/structure/B43946.png)
